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Introduction

The activation of small, inert molecules such as hydrogen (Hz) and carbon dioxide (CO2) is a
cornerstone of modern chemistry, with profound implications for sustainable energy solutions,
carbon capture and utilization (CCU), and the synthesis of complex organic molecules. In
recent years, Frustrated Lewis Pairs (FLPs) have emerged as a powerful metal-free strategy
for achieving this activation under mild conditions. This application note focuses on the role of
boranes, with a conceptual emphasis on dimesitylborane, as the Lewis acidic component in
FLPs for the activation of Hz and CO2. While specific quantitative data and detailed protocols
for dimesitylborane in these precise applications are not extensively documented in publicly
available literature, this document provides a comprehensive overview of the principles,
generalized protocols based on closely related and well-studied borane-based FLPs, and the
expected reaction pathways.

Principle of Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs are combinations of sterically hindered Lewis acids and Lewis bases
that are unable to form a classical dative bond adduct due to steric repulsion. This "frustration”
leaves both the Lewis acidic and basic sites available to cooperatively interact with and activate
small substrate molecules. In the context of small molecule activation, a bulky borane, such as
dimesitylborane, can act as the Lewis acid, while a sterically demanding phosphine or amine
can serve as the Lewis base.
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Activation of Hydrogen (Hz)

The activation of dihydrogen by a borane-phosphine FLP proceeds via a heterolytic cleavage of
the H-H bond. The Lewis acidic borane abstracts a hydride (H™), while the Lewis basic
phosphine abstracts a proton (H*), resulting in the formation of a phosphonium borohydride
salt. This process is often reversible, allowing for the controlled release of H.

Activation of Carbon Dioxide (CO2)

For the activation of carbon dioxide, the Lewis basic site of the FLP (e.g., a phosphine or
amine) attacks the electrophilic carbon atom of CO2, while the Lewis acidic borane interacts
with one of the oxygen atoms. This cooperative binding leads to a significant bending of the
linear CO2 molecule, thereby activating it for subsequent reactions such as reduction or
insertion into other molecules.

Reaction Mechanisms and Experimental Workflow

The general mechanism for small molecule activation by a borane-phosphine FLP and a typical
experimental workflow are illustrated below.
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General mechanisms for Hz and COz activation by a borane-phosphine FLP.
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A generalized experimental workflow for small molecule activation using FLPs.
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Quantitative Data for Borane-Based FLP Systems

While specific quantitative data for dimesitylborane in H2 and CO2 activation is scarce in the
reviewed literature, the following table summarizes representative data for commonly studied

borane-based FLP systems to provide a comparative context.
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Note: "Mes" denotes the mesityl group (2,4,6-trimethylphenyl). The data presented are

representative and may vary depending on the specific reaction conditions and substituents.

Experimental Protocols (Generalized)
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The following are generalized protocols for the activation of H2 and CO2 using a borane-
phosphine FLP system. These should be adapted based on the specific reactivity of the chosen
Lewis acid and base. Strict anhydrous and anaerobic techniques are essential for these
experiments.

Protocol 1: Activation of Dihydrogen (Hz2) by a Borane-
Phosphine FLP

Materials:

Lewis Acid (e.g., Tris(pentafluorophenyl)borane, B(CesFs)3)

Lewis Base (e.qg., Tri-tert-butylphosphine, tBusP)

Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

High-purity Hydrogen gas (Hz2)

Schlenk line or glovebox

NMR tubes with J. Young valve

Procedure:

e Preparation: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add
the Lewis acid (1.0 eq) and the Lewis base (1.0 eq) to a Schlenk flask equipped with a
magnetic stir bar.

» Dissolution: Add the anhydrous, degassed solvent to the flask to dissolve the reagents.

e Reaction Setup: Transfer an aliquot of the solution to an NMR tube equipped with a J. Young
valve.

e H:z Introduction: Connect the NMR tube to a vacuum line, freeze the solution with liquid
nitrogen, evacuate the headspace, and then backfill with Hz gas (typically 1-4 atm).

o Reaction: Allow the NMR tube to warm to room temperature. The reaction is often rapid and
may be monitored by NMR spectroscopy.
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Analysis: Acquire H, 1B, 1°F, and 3P NMR spectra to confirm the formation of the
phosphonium borohydride product. The appearance of a hydride signal in the *H NMR
spectrum coupled to both phosphorus and boron, and a characteristic upfield shift in the 3P
and 1B NMR spectra are indicative of Hz activation.

Protocol 2: Activation of Carbon Dioxide (CO2) by a
Borane-Amine FLP

Materials:

Lewis Acid (e.g., Tris(pentafluorophenyl)borane, B(CesFs)3)

Lewis Base (e.g., a bulky amine like 2,2,6,6-tetramethylpiperidine)

Anhydrous, degassed solvent (e.g., Toluene or Hexane)

High-purity Carbon Dioxide gas (CO3), dried by passing through a drying agent.
Schlenk line or glovebox

Reaction vessel suitable for gas introduction (e.g., a Schlenk flask or a high-pressure
reactor)

Procedure:

Preparation: In a glovebox or under a nitrogen atmosphere, dissolve the Lewis acid (1.0 eq)
and the Lewis base (1.0 eq) in the anhydrous, degassed solvent in a Schlenk flask.

CO: Introduction: Purge the reaction flask with dry COz gas, or pressurize the vessel to the
desired CO: pressure.

Reaction: Stir the reaction mixture at room temperature. The formation of the CO2 adduct
may result in the precipitation of a solid.

Monitoring: The reaction can be monitored by in-situ IR spectroscopy (observing the shift in
the C=0 stretching frequency of CO:2) or by taking aliquots for NMR analysis.
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« |solation: If a precipitate forms, it can be isolated by filtration under an inert atmosphere,
washed with a non-coordinating solvent (e.g., pentane), and dried under vacuum.

e Analysis: Characterize the product by multinuclear NMR spectroscopy (1H, 1B, 13C, 1°F) and
IR spectroscopy to confirm the formation of the CO2 adduct.

Conclusion

Dimesitylborane and other sterically encumbered boranes are promising Lewis acids for the
metal-free activation of small molecules like Hz and CO:z within the framework of Frustrated
Lewis Pair chemistry. While detailed experimental data for dimesitylborane itself is not readily
available, the general principles and protocols outlined in this application note, based on well-
established borane-based FLP systems, provide a solid foundation for researchers to explore
this area. The development of new FLP systems with tailored reactivity holds significant
potential for advancing catalysis and sustainable chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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